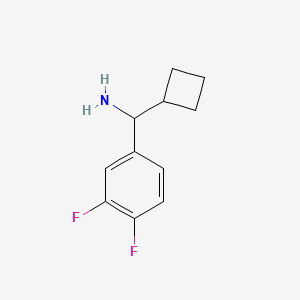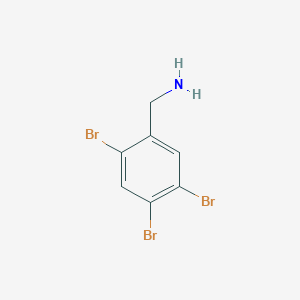
3-(Bromomethyl)-6-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromomethyl group at the third position, a methyl group at the sixth position, and an amine group at the second position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-methylpyridin-2-amine typically involves multi-step reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
3-(Bromomethyl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-6-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the methyl group at the sixth position.
6-Methylpyridin-2-amine: Lacks the bromomethyl group.
2-Aminomethyl-6-methylpyridine: Has an aminomethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-6-methylpyridin-2-amine is unique due to the presence of both the bromomethyl and methyl groups on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
1227595-10-9 |
|---|---|
Formule moléculaire |
C7H9BrN2 |
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
3-(bromomethyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3,(H2,9,10) |
Clé InChI |
HCQQKRRQDXEEOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)

![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)


